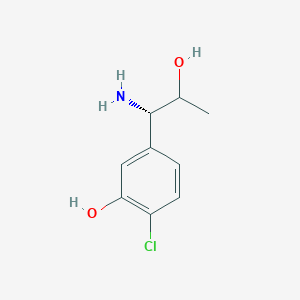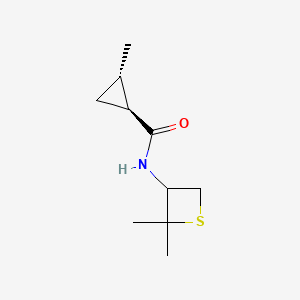![molecular formula C7H5N3O3 B15234405 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes a pyrrole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the nitration of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. This can be achieved using a mixture of sulfuric acid and nitric acid under controlled conditions . The reaction is highly selective, leading to the formation of the nitro derivative at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.
化学反応の分析
Types of Reactions
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 3-amino-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
科学的研究の応用
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor modulation, providing insights into biochemical pathways and potential therapeutic targets.
作用機序
The mechanism of action of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The nitro group is crucial for its activity, as it can participate in redox reactions and form reactive intermediates that interact with the target proteins.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: The parent compound without the nitro group.
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]imidazole: A similar compound with a chloro substituent instead of a nitro group.
Uniqueness
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic modifications and functional studies.
特性
分子式 |
C7H5N3O3 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
3-nitro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-1-4(10(12)13)2-8-6(5)3-9-7/h1-2H,3H2,(H,9,11) |
InChIキー |
PONVUVYDNJTYTC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)





![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)




